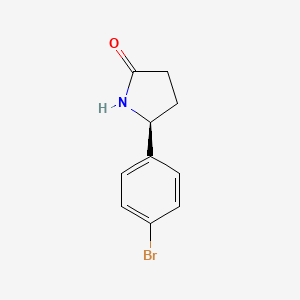![molecular formula C13H15ClN4O B13348539 6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine](/img/structure/B13348539.png)
6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-(2-(Benzyloxy)ethyl)-6-chloropyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a benzyloxyethyl group attached to the nitrogen atom at the fourth position of the pyrimidine ring, along with a chlorine atom at the sixth position. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N4-(2-(Benzyloxy)ethyl)-6-chloropyrimidine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloropyrimidine-2,4-diamine.
Alkylation Reaction: The 6-chloropyrimidine-2,4-diamine is then subjected to an alkylation reaction with 2-(benzyloxy)ethyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Purification: The resulting product is purified using column chromatography to obtain the desired compound.
Industrial Production Methods:
化学反应分析
Types of Reactions: N4-(2-(Benzyloxy)ethyl)-6-chloropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom at the sixth position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
N4-(2-(Benzyloxy)ethyl)-6-chloropyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of N4-(2-(Benzyloxy)ethyl)-6-chloropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
6-Chloropyrimidine-2,4-diamine: Lacks the benzyloxyethyl group, making it less lipophilic and potentially less bioactive.
N4-(2-(Methoxy)ethyl)-6-chloropyrimidine-2,4-diamine: Similar structure but with a methoxy group instead of a benzyloxy group, which may affect its reactivity and biological activity.
Uniqueness: N4-(2-(Benzyloxy)ethyl)-6-chloropyrimidine-2,4-diamine is unique due to the presence of the benzyloxyethyl group, which can enhance its lipophilicity and potentially improve its biological activity compared to other similar compounds.
属性
分子式 |
C13H15ClN4O |
|---|---|
分子量 |
278.74 g/mol |
IUPAC 名称 |
6-chloro-4-N-(2-phenylmethoxyethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H15ClN4O/c14-11-8-12(18-13(15)17-11)16-6-7-19-9-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H3,15,16,17,18) |
InChI 键 |
QXBAEKORKUVTFX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COCCNC2=CC(=NC(=N2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



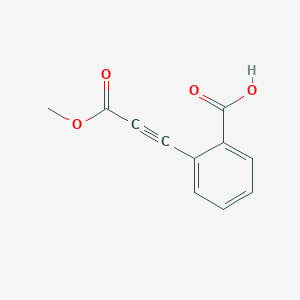
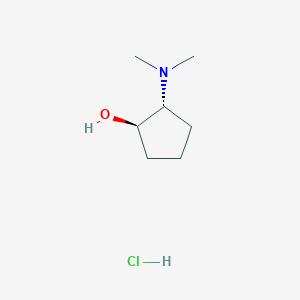
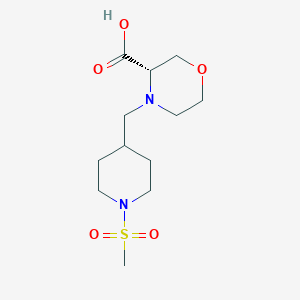
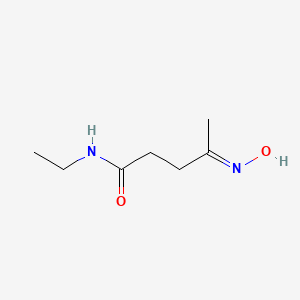
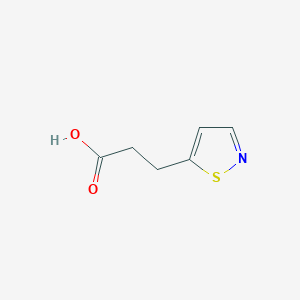

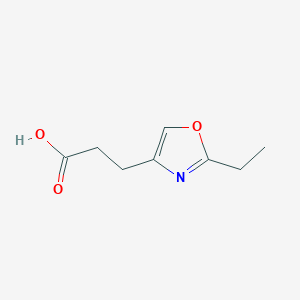
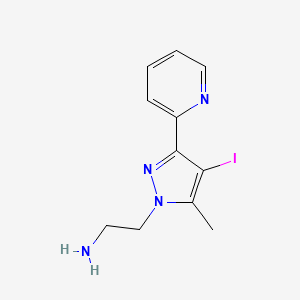
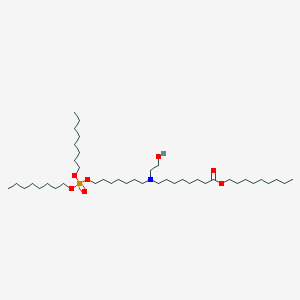
![2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13348527.png)
